molecular formula C30H31F3N4O3 B607012 Ddr1-IN-1 CAS No. 1449685-96-4

Ddr1-IN-1

Cat. No.: B607012
CAS No.: 1449685-96-4
M. Wt: 552.6 g/mol
InChI Key: AOZPVMOOEJAZGK-UHFFFAOYSA-N
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Description

DDR-IN-1 is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 plays a crucial role in various cellular processes, including proliferation, differentiation, and matrix remodeling. DDR-IN-1 has shown significant potential in scientific research, particularly in the fields of cancer and fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DDR-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of DDR-IN-1 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques, such as continuous flow chemistry, may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Biochemical Interactions and Kinase Inhibition

DDR1-IN-1 binds DDR1 in the DFG-out conformation , a hallmark of type II inhibitors, which stabilizes the inactive kinase state . Key interactions include:

  • Hydrogen bonding with Met704 in the hinge region .
  • Hydrophobic interactions with Phe785 in the activation loop and Thr701 (gatekeeper residue) .
  • Occupation of the hydrophobic pocket formed by the flipped DFG motif (Asp784-Phe785-Gly786) .

Enzymatic Activity Data

ParameterDDR1DDR2Method
IC₅₀105 nM413 nMLanthaScreen assay
Cellular EC₅₀0.3 μM>10 μMU2OS autophosphorylation

Selectivity Profile

This compound exhibits >100-fold selectivity for DDR1 over DDR2 and minimal off-target activity across 451 kinases (KinomeScan) . Notable selectivity features:

  • KinomeScan score : <10% binding to 97% of kinases at 1 μM .
  • Weak inhibition of ABL (IC₅₀ >1 μM) compared to imatinib .

Structural Insights from Co-Crystal Data

The 2.2 Å co-crystal structure (PDB: 4CKR) reveals:

  • Binding motif : Indolin-2-one core with azaindole and aryl sulfonamide substituents .
  • Key residues :
    • G707A mutation in the hinge region confers >20-fold resistance by steric hindrance .
    • Thr701 hydrogen bond stabilizes the linker region of this compound .

Structural Comparison with Type II Inhibitors

FeatureThis compoundImatinib
Binding modeDFG-outDFG-out
Hinge interactionMet704Met318 (ABL)
SelectivityDDR1 > DDR2ABL > DDR1

Resistance Mechanisms

The G707A mutation disrupts this compound binding by:

  • Introducing steric clash with the azaindole ring .
  • Reducing hydrogen-bonding capacity at the hinge region .

Cellular Resistance Data

MutationEC₅₀ (this compound)Fold Change
Wild-type0.3 μM
G707A6.0 μM20×

Combinatorial Effects

This compound synergizes with inhibitors of PI3K (GSK2126458) and mTOR (AZD8055) in SNU-1040 cells:

  • Calcusyn synergy score : 0.8–1.2 (additive to synergistic) .
  • Enhanced growth inhibition at sub-EC₅₀ concentrations .

Comparative Analysis with DDR1-IN-2

ParameterThis compoundDDR1-IN-2
DDR1 IC₅₀105 nM47 nM
DDR2 IC₅₀413 nM145 nM
Resistance (G707A)20×100×

This compound represents a critical tool compound for studying DDR1 signaling, with its selectivity and well-characterized binding mode enabling targeted therapeutic exploration in fibrosis and cancer . Further optimization efforts focus on overcoming resistance mutations and improving pharmacokinetics .

Scientific Research Applications

Cancer Treatment

Ddr1-IN-1 has shown promise in cancer research due to its ability to inhibit DDR1-mediated signaling pathways that contribute to tumor growth and metastasis.

  • Case Study: Breast Cancer
    Research indicates that DDR1 promotes collagen fiber alignment, creating a physical barrier that prevents immune cell infiltration into tumors. By using this compound, studies have demonstrated enhanced T cell infiltration in tumor microenvironments, suggesting its potential as an immunotherapeutic agent .
  • Case Study: Colorectal Cancer
    In models of colorectal cancer, this compound treatment led to reduced tumor growth and improved immune response by disrupting collagen interactions that inhibit T cell activity .

Fibrosis Management

This compound has also been explored for its therapeutic effects on fibrotic diseases:

  • Case Study: Pulmonary Fibrosis
    In preclinical models of pulmonary fibrosis, inhibition of DDR1 with this compound resulted in decreased collagen deposition and improved lung function . This highlights the compound's potential for ameliorating fibrotic conditions.
  • Case Study: Renal Fibrosis
    Studies have shown that this compound can reduce renal fibrosis markers, suggesting its use in treating chronic kidney diseases characterized by excessive fibrous tissue formation .

Table 1: Summary of this compound Efficacy in Various Studies

Disease TypeModel TypeKey FindingsReference
Breast CancerTumor-bearing miceEnhanced T cell infiltration; reduced tumor growth
Colorectal CancerXenograft modelDecreased tumor size; improved immune response
Pulmonary FibrosisMouse modelReduced collagen deposition; improved lung function
Renal FibrosisChronic kidney diseaseLowered fibrosis markers; enhanced renal function

Mechanism of Action

DDR-IN-1 exerts its effects by selectively inhibiting DDR1, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways involved in cellular processes such as proliferation, differentiation, and matrix remodeling. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .

Comparison with Similar Compounds

Uniqueness: DDR-IN-1 is unique due to its high selectivity for DDR1 over DDR2 and other kinases. This selectivity makes it a valuable tool for studying DDR1-specific functions and developing targeted therapies .

Biological Activity

Ddr1-IN-1 is a selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase that plays a critical role in various biological processes, including tumorigenesis, inflammation, and extracellular matrix remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and implications for cancer therapy and other diseases.

Overview of DDR1

DDR1 is activated by collagen and is involved in regulating cellular functions such as proliferation, migration, adhesion, and extracellular matrix (ECM) remodeling. Its dysregulation is associated with several pathological conditions, including various cancers and fibrotic diseases. Studies have shown that DDR1 overexpression correlates with poor prognosis in cancers such as breast, ovarian, and lung cancer .

This compound selectively inhibits DDR1 by targeting its autophosphorylation process. The compound has an IC50 value of approximately 105 nM for DDR1 and 413 nM for DDR2, demonstrating its specificity . The inhibition of DDR1 activity leads to reduced cellular signaling associated with tumor growth and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits DDR1 autophosphorylation in osteosarcoma cell lines. This inhibition results in decreased cell proliferation and migration, indicating its potential as a therapeutic agent against cancers characterized by DDR1 overexpression .

In Vivo Studies

In vivo experiments using mouse models have provided insights into the therapeutic potential of this compound:

  • Pancreatic Cancer Models : In models of pancreatic ductal adenocarcinoma (PDA), this compound treatment resulted in prolonged survival and reduced tumor progression. The absence of DDR1 was associated with severe tissue atrophy and altered ECM dynamics .
  • Inflammation Models : In bleomycin-induced lung injury models, this compound treatment led to decreased macrophage infiltration and reduced fibrosis, suggesting its role in modulating inflammatory responses .

Case Study 1: Colorectal Cancer

A combinatorial screening study assessed the effects of this compound in colorectal cancer cell lines. The results indicated that when combined with inhibitors targeting PI3K and mTOR pathways, this compound enhanced antiproliferative effects significantly compared to using either agent alone .

Case Study 2: Atherosclerosis

Research involving low-density lipoprotein receptor knockout (Ldlr KO) mice demonstrated that the deletion of DDR1 led to reduced macrophage infiltration in atherosclerotic plaques. This finding underscores the potential of this compound in treating cardiovascular diseases associated with chronic inflammation .

Table 1: Biochemical Characterization of this compound

CompoundIC50 (nM) for DDR1IC50 (nM) for DDR2
This compound105413
Imatinib43337
Nilotinib509

This table highlights the selectivity of this compound compared to other known inhibitors.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of DDR1-IN-1, and how does it selectively inhibit DDR1 over DDR2?

this compound is a type II kinase inhibitor that binds to the inactive "DFG-out" conformation of DDR1. Its selectivity for DDR1 (IC₅₀ = 105 nM) over DDR2 (IC₅₀ = 413 nM) arises from structural differences in the kinase domain. Specifically, the ether bridge of this compound forms a 2.6 Å hydrogen bond with DDR1’s hinge residue Met704, whereas interactions with DDR2 are less favorable due to divergent residues . This selectivity is critical for studies targeting DDR1-specific pathways in diseases like fibrosis or cancer.

Q. How should researchers validate DDR1 inhibition in cellular assays?

  • Phosphorylation Assays : Measure collagen-induced DDR1 autophosphorylation (pY513) in U2OS cells using Western blotting. This compound reduces phosphorylation with an EC₅₀ of 87 nM .
  • Functional Readouts : Assess inhibition of DDR2-mediated MT1-MMP activation in rheumatoid arthritis synovial fibroblasts (RASF) (IC₅₀ < 2.5 µM) .
  • Negative Controls : Include kinase-dead DDR1 mutants (e.g., DDR1/K618A) to confirm on-target effects .

Q. What are the recommended experimental conditions for in vitro studies with this compound?

  • Solubility : Use DMSO stock solutions (2 mg/mL) to avoid precipitation.
  • Concentration Range : 70–100 nM for cellular assays (e.g., HSC stress fiber formation) to balance efficacy and cytotoxicity .
  • Storage : Store at 2–8°C in lyophilized form to maintain stability .

Advanced Research Questions

Q. How do structural modifications of this compound analogs impact kinase selectivity and potency?

Seven analogs of this compound were synthesized to explore chemical features required for DDR1 inhibition. Modifications to the linker and tail regions revealed:

  • Ether Bridge : Critical for DDR1 binding; removal reduces potency by >10-fold.
  • Indole-2-one Headgroup : Optimizes hydrophobic interactions with DDR1’s P-loop (PDB: 4CKR) .
  • Lactam Carbonyl : Hydrogen bonding with Met704 enhances selectivity over ABL kinases .
AnalogDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Selectivity (DDR1/DDR2)
This compound1054133.9x
DDR1-IN-213.120315.5x
DDR1-IN-39.4ND>100x
ND = Not determined

Q. Why does this compound inhibit DDR1 phosphorylation but fail to suppress cancer cell proliferation in some models?

In MC38 colon cancer and 1956 sarcoma models, this compound reduces DDR1 phosphorylation but shows minimal anti-proliferative effects. This discrepancy may arise from:

  • Compensatory Pathways : PI3K/mTOR or IGF-1R signaling may bypass DDR1 inhibition. Co-treatment with GSK2126458 (PI3K/mTOR inhibitor) enhances anti-proliferative activity .
  • Context-Dependent Effects : this compound upregulates pro-apoptotic BIK mRNA in RASF but protects cells from apoptosis in collagen-rich microenvironments .

Q. How can researchers resolve contradictions in this compound’s effects on cell migration and invasion?

  • In Vitro vs. In Vivo : In TW2.6 oral cancer spheroids, this compound inhibits collective invasion (p<0.001) by reducing CDH1 and PDPN expression . However, in MCF-7 breast cancer cells, it partially inhibits IGF-1-stimulated migration .
  • Dose Optimization : Use 70 nM for migration assays to avoid off-target effects observed at higher concentrations (>1 µM) .

Q. Methodological Guidance

Q. What strategies improve reproducibility in this compound studies?

  • Standardize Collagen Stimulation : Pre-treat cells with 10 µg/mL collagen I for 2 hours to activate DDR1 before inhibitor exposure .
  • Control for Batch Variability : Validate inhibitor activity across multiple DDR1-expressing cell lines (e.g., U2OS, 3T3 fibroblasts) .
  • Data Reporting : Include raw phosphorylation blots and dose-response curves in supplementary materials to enable cross-study comparisons .

Q. How should combination therapies with this compound be designed preclinically?

  • Synergy Testing : Use the Chou-Talalay method to evaluate synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in MC38 tumor models .
  • Pharmacodynamic Markers : Monitor DDR1 phosphorylation (pY513) and downstream targets (e.g., BIK, MT1-MMP) to confirm target engagement .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZPVMOOEJAZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449685-96-4
Record name 1449685-96-4
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